

# Molecular weight of 4-(3-Bromophenyl)piperidine hydrochloride

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## Compound of Interest

**Compound Name:** 4-(3-Bromophenyl)piperidine hydrochloride

**Cat. No.:** B1521646

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An In-depth Technical Guide to **4-(3-Bromophenyl)piperidine Hydrochloride**: Synthesis, Characterization, and Application

## Executive Summary

This guide provides a comprehensive technical overview of **4-(3-Bromophenyl)piperidine hydrochloride** ( $C_{11}H_{15}BrClN$ ), a key intermediate in modern pharmaceutical synthesis. With a molecular weight of 276.60 g/mol, this compound is a critical building block for a range of active pharmaceutical ingredients (APIs), most notably in the development of PARP inhibitors for oncology. This document details its physicochemical properties, outlines robust synthetic and purification strategies, provides a framework for its analytical characterization, and discusses its primary applications in drug discovery. The protocols and insights are intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

## Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting a wide array of conditions, including depression, hypertension, and Alzheimer's disease.<sup>[1]</sup> Its rigid, three-dimensional structure allows for precise orientation of the aryl group and N-substituent, facilitating specific interactions with

biological targets. **4-(3-Bromophenyl)piperidine hydrochloride** serves as a highly valuable and versatile intermediate in this context. The bromine atom on the phenyl ring provides a reactive handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.<sup>[2][3]</sup> Its hydrochloride salt form ensures greater stability and improved handling characteristics compared to the free base, making it ideal for storage and use in multi-step synthetic campaigns.

## Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in a laboratory or process chemistry setting. The key characteristics are summarized below.

Property	Value	Source(s)
Molecular Weight	276.60 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrClN	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	1159825-25-8	<a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	4-(3-bromophenyl)piperidine;hydrochloride	<a href="#">[4]</a>
Appearance	White to off-white solid/powder	<a href="#">[7]</a>
Canonical SMILES	C1CNCCC1C2=CC(=CC=C2)Br.Cl	<a href="#">[4]</a>
Parent Compound	4-(3-Bromophenyl)piperidine (CID: 21495201)	<a href="#">[4]</a>
Component Compounds	Hydrochloric Acid (CID: 313), 4-(3-Bromophenyl)piperidine	<a href="#">[4]</a>

## Synthesis and Mechanistic Rationale

The synthesis of 4-(3-Bromophenyl)piperidine is typically achieved via a multi-step sequence that prioritizes control and yield. A common and robust strategy involves the use of a protecting

group on the piperidine nitrogen, followed by a key carbon-carbon bond-forming reaction, and concluding with deprotection and salt formation. The N-Boc (tert-butoxycarbonyl) group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.

A prevalent synthetic strategy is the Suzuki-Miyaura cross-coupling reaction.[\[2\]](#)[\[3\]](#) This palladium-catalyzed method is highly efficient for creating the aryl-piperidine bond and is tolerant of a wide range of functional groups.

### Step 1: Suzuki Coupling

N-Boc-piperidine-4-boronic acid pinacol ester      1-Bromo-3-iodobenzene

Pd Catalyst (e.g.,  $\text{Pd}(\text{dppf})\text{Cl}_2$ )  
Base (e.g.,  $\text{K}_2\text{CO}_3$ )  
Solvent (e.g., Dioxane/ $\text{H}_2\text{O}$ )

N-Boc-4-(3-bromophenyl)piperidine

### Step 2: Deprotection & Salt Formation

N-Boc-4-(3-bromophenyl)piperidine

HCl in organic solvent  
(e.g., Dioxane or Ether)

4-(3-Bromophenyl)piperidine hydrochloride

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Caption: High-level workflow for the synthesis of 4-(3-Bromophenyl)piperidine HCl.

## Detailed Experimental Protocol: Synthesis

Objective: To synthesize **4-(3-Bromophenyl)piperidine hydrochloride** from N-Boc-piperidine-4-boronic acid pinacol ester and 1-bromo-3-iodobenzene.

### Step 1: Suzuki-Miyaura Cross-Coupling

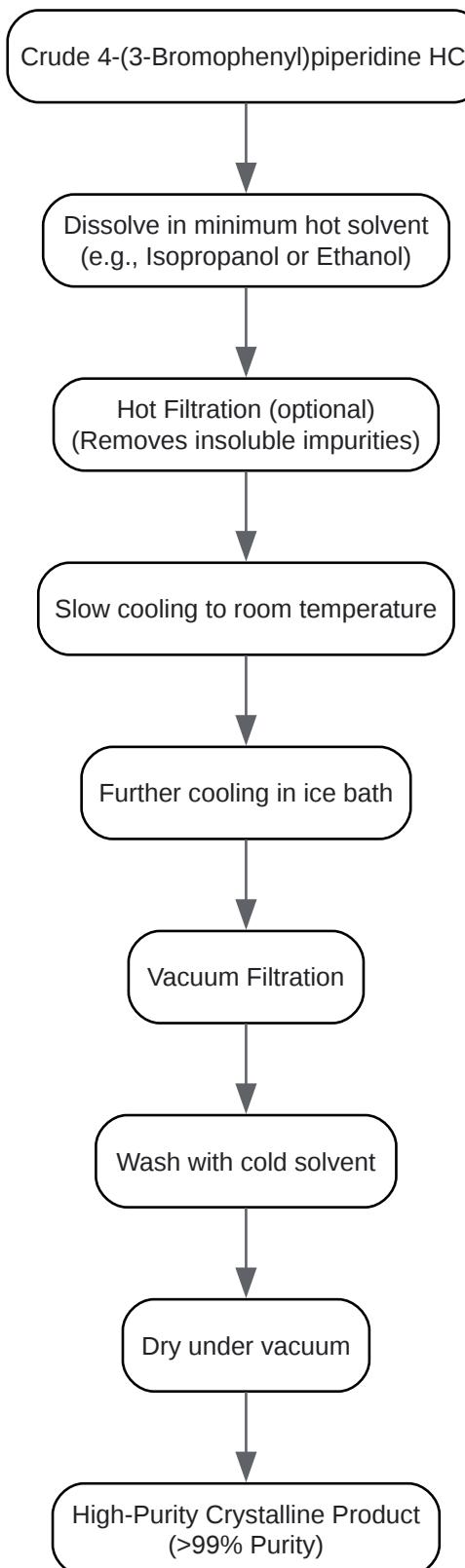
- Reactor Setup: To a dry, inert-atmosphere-flushed reactor, add N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), and potassium carbonate (3.0 eq).
- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
- Degassing: Sparge the resulting slurry with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
- Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.02-0.05 eq).
  - Causality Insight: The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination), while the base ( $\text{K}_2\text{CO}_3$ ) is crucial for activating the boronic ester for the transmetalation step.<sup>[8]</sup>
- Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(3-bromophenyl)piperidine.

### Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

- Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable organic solvent like ethyl acetate or diethyl ether.
- Acidification: Slowly add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution) or anhydrous HCl in diethyl ether (1.5-2.0 eq) at 0 °C.
  - Causality Insight: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, releasing isobutylene and carbon dioxide. The piperidine nitrogen, now a free base, is immediately protonated by the excess HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents, causing it to precipitate.
- Precipitation: Stir the mixture at 0 °C to room temperature for 1-3 hours. A white precipitate of the hydrochloride salt will form.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities and residual solvent.
- Drying: Dry the product under vacuum at 40-50 °C to obtain crude **4-(3-Bromophenyl)piperidine hydrochloride**.

## Purification for High-Purity Applications

For use in pharmaceutical synthesis, the crude product must be purified to remove residual reagents, catalysts, and byproducts. Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts.[\[9\]](#)[\[10\]](#)



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Caption: Standard workflow for the purification of piperidine salts via recrystallization.

## Detailed Experimental Protocol: Recrystallization

- Solvent Selection: Choose a suitable solvent system. For piperidine hydrochlorides, polar protic solvents like isopropanol, ethanol, or methanol are often effective.[9] The ideal solvent dissolves the compound when hot but has low solubility at cold temperatures.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
- Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.
- Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

## Analytical Characterization

A self-validating protocol requires rigorous analytical testing to confirm the identity, structure, and purity of the final compound.

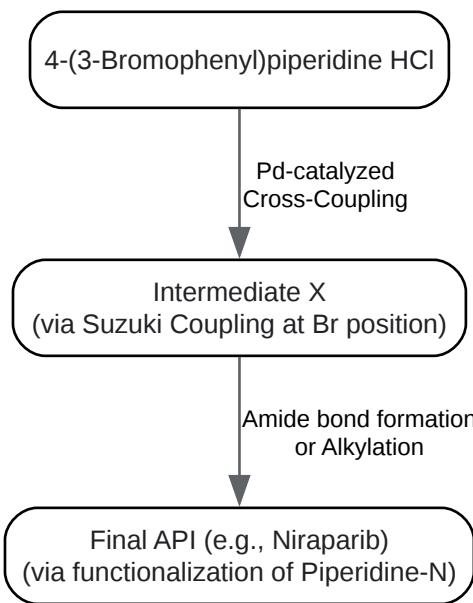
Technique	Purpose	Expected Results
<sup>1</sup> H NMR	Structural Confirmation & Identity	Aromatic Region ( $\delta$ 7.0-7.5 ppm): Complex multiplet pattern corresponding to the 4 protons on the bromophenyl ring. Piperidine Region ( $\delta$ 1.5-3.5 ppm): Broad and distinct signals for the 9 aliphatic protons on the piperidine ring. The N-H proton may appear as a very broad signal.
<sup>13</sup> C NMR	Structural Confirmation	Aromatic Region ( $\delta$ 120-145 ppm): Signals for the 6 aromatic carbons, including the C-Br carbon. Piperidine Region ( $\delta$ 25-50 ppm): Signals for the 5 aliphatic carbons of the piperidine ring.
FTIR	Functional Group Identification	$\sim$ 2700-3000 $\text{cm}^{-1}$ : Broad absorption due to the N-H <sup>+</sup> stretch of the ammonium salt. $\sim$ 2850-2950 $\text{cm}^{-1}$ : C-H aliphatic stretches. $\sim$ 1400-1600 $\text{cm}^{-1}$ : C=C aromatic ring stretches. $\sim$ 500-700 $\text{cm}^{-1}$ : C-Br stretch.[12][13]
HPLC/UPLC	Purity Assessment	A single major peak with purity typically $>98\%$ under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA or formic acid).
MS (ESI+)	Molecular Weight Confirmation	Detection of the molecular ion for the free base $[\text{M}+\text{H}]^+$ at $m/z$

corresponding to  $C_{11}H_{15}BrN^+$   
(approx. 240.04/242.04 due to  
Br isotopes).

## Applications in Drug Development

**4-(3-Bromophenyl)piperidine hydrochloride** is not an end product but a crucial intermediate for creating more complex APIs.<sup>[14]</sup> Its primary utility lies in its dual functionality: the piperidine nitrogen can be alkylated or acylated, while the bromophenyl group is primed for cross-coupling reactions.

A prominent application is in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer. The 4-arylpiperidine core is essential for the drug's interaction with the PARP enzyme.



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Caption: Role of the title compound as a key intermediate in API synthesis.

## Safety and Handling

As a laboratory chemical, **4-(3-Bromophenyl)piperidine hydrochloride** requires careful handling.

- Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
- Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4-(3-Bromophenyl)piperidine hydrochloride** is a cornerstone intermediate for the synthesis of advanced pharmaceutical agents. Its molecular weight of 276.60 g/mol and well-defined physicochemical properties make it a reliable starting material. The synthetic routes, particularly those involving Suzuki cross-coupling, offer a versatile and scalable means of production. Coupled with robust purification protocols like recrystallization and a suite of analytical methods for quality control, this compound can be reliably produced at high purity. Its critical role in the synthesis of drugs like Niraparib underscores its importance to the fields of medicinal chemistry and drug development, making a thorough technical understanding of its properties and handling essential for today's research scientist.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Expedient synthesis of  $\alpha$ -heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. 4-(3-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [scbt.com](https://scbt.com) [scbt.com]

- 6. 1159825-25-8|4-(3-Bromophenyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 7. (3S)-3-(4-Bromophenyl)piperidine, CasNo.1335523-82-4 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
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